C3 Ceramid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

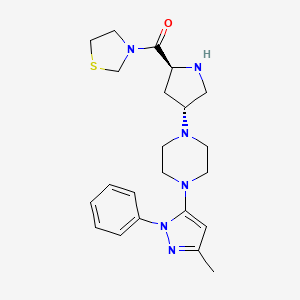

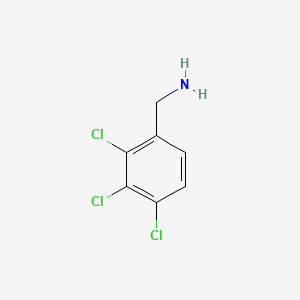

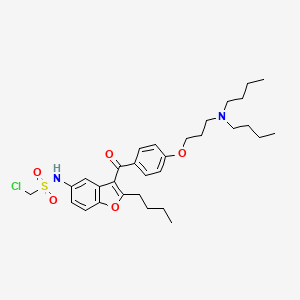

C3 Ceramide, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a type of sphingolipid . It is not only a structural lipid but also a multifunctional and bioactive molecule with key roles in many important cellular pathways .

Synthesis Analysis

Ceramides are synthesized through a complex process involving numerous types of sphingolipids with various physiological functions . The synthesis of ceramides with varying acyl chain lengths is regulated by six ceramide synthases . A procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been described .Molecular Structure Analysis

Ceramides are a family of lipid molecules, composed of sphingosine and a fatty acid, and transported by lipoproteins (primarily by low-density lipoproteins) in the bloodstream . They are distinguished by their sphingoid base and saturation state and can be converted to more complex sphingolipid species by addition of phosphocholine, acyl, phosphate, and carbohydrates .Chemical Reactions Analysis

Ceramides are generated by de novo synthesis, salvage of sphingosine, and breakdown of complex sphingolipids, including sphingomyelin . Biochemical evidence demonstrated that the bacterial pathway operates in a different order from that in eukaryotes .Physical and Chemical Properties Analysis

Ceramides are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . Ceramides also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .Wissenschaftliche Forschungsanwendungen

Krebsforschung und Therapie

Ceramid spielt eine zentrale Rolle im Brustkrebs aufgrund seiner Auswirkungen auf Zelltod und -überleben. Neben seinen etablierten Effekten belegen neue Erkenntnisse die Bedeutung des Ceramid-Umsatzes für nachgeschaltete Sphingolipide. Dazu gehören Sphingomyelin, Hexosylceramide, Sphingosin-1-phosphat und Ceramid-1-phosphat. Diese Veränderungen fördern pro-tumorigenische Phänotypen wie Proliferation, Überleben, Migration, Stammzelleigenschaften und Therapieresistenz . Forscher untersuchen aktiv, wie die Manipulation des Ceramid-Stoffwechsels zu neuartigen therapeutischen Strategien für Brustkrebs führen könnte.

Risikostratifizierung für Herz-Kreislauf-Erkrankungen

Zirkulierende Ceramide haben sich als effiziente Risikostratifizierer für atherosklerotische Herz-Kreislauf-Erkrankungen (KHK) herausgestellt. Forscher haben Risikowerte entwickelt, die auf Serum-Ceramid-Konzentrationen basieren, die heute in der klinischen Praxis sowohl zur Primär- als auch zur Sekundärprävention von KHK eingesetzt werden . Das Verständnis der Rolle von Ceramid im Lipidstoffwechsel und seiner Assoziation mit kardiovaskulären Risikofaktoren ist entscheidend für die Verbesserung der Patientenergebnisse.

Wirkmechanismus

Target of Action

C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .

Mode of Action

C3 Ceramide interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .

Biochemical Pathways

C3 Ceramide affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .

Pharmacokinetics (ADME Properties)

The pharmacokinetics of C3 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .

Result of Action

C3 Ceramide has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .

Action Environment

The action of C3 Ceramide can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .

Safety and Hazards

Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .

Zukünftige Richtungen

Ceramides are associated with hypothalamic dysfunction in response to metaflammation, endoplasmic reticulum (ER) stress, and lipotoxicity, leading to insulin/leptin resistance . The manipulation of sphingolipid levels could be useful in enabling clinicians to treat obesity, particularly by decreasing ceramide levels and the inflammation/endoplasmic reticulum stress induced in response to overfeeding with saturated fatty acids .

Biochemische Analyse

Biochemical Properties

C3 Ceramide interacts with several enzymes, proteins, and other biomolecules, affecting the biophysical properties of biological membranes . It has been implicated in multiple diseases, including cancer, neurodegenerative, and metabolic diseases . The structural features of C3 Ceramide, such as its high hydrophobicity and ability to establish a strong H-bond network, are responsible for changes in the biophysical properties of biological membranes .

Cellular Effects

C3 Ceramide has profound effects on various types of cells and cellular processes . It influences cell function by modifying intracellular signaling pathways, slowing anabolism, and ensuring that catabolism ensues . These actions of C3 Ceramide have important implications for diseases associated with obesity, such as diabetes and cardiovascular disease .

Molecular Mechanism

The molecular mechanism of C3 Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of C3 Ceramide change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of C3 Ceramide vary with different dosages in animal models . Studies have shown that alteration of ceramide signaling may contribute to the pathophysiology of certain diseases .

Metabolic Pathways

C3 Ceramide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

C3 Ceramide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWDUUZCKNDXDD-YIVRLKKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

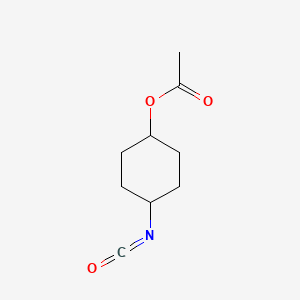

![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)

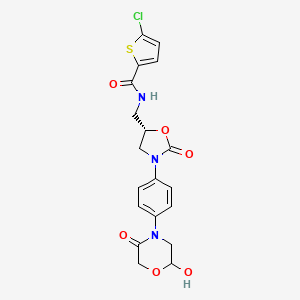

![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)

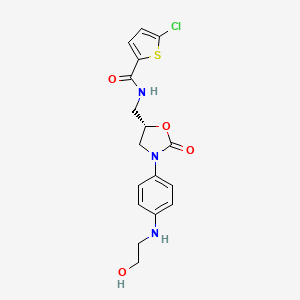

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)